Exherin

概要

説明

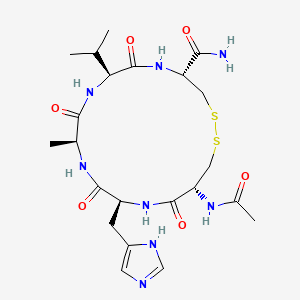

ADH-1 は、エクセリンという商品名でも知られており、アドヘレックス・テクノロジーズが開発した小型の環状ペンタペプチド血管標的薬です。これは、カルシウム媒介細胞間接着およびシグナル伝達メカニズムに関与する細胞表面膜貫通糖タンパク質である N-カドヘリンに選択的かつ競合的に結合して阻害します。 この結合は、腫瘍血管系の破壊、腫瘍細胞増殖の阻害、および腫瘍細胞と内皮細胞のアポトーシスの誘導につながる可能性があります .

作用機序

ADH-1 の作用機序は、N-カドヘリンへの選択的かつ競合的な結合を含みます。N-カドヘリンは、細胞間接着とシグナル伝達において重要な役割を果たす細胞表面膜貫通糖タンパク質です。ADH-1 は N-カドヘリンに結合することにより、接着とシグナル伝達プロセスを阻害し、腫瘍血管系の破壊、腫瘍細胞増殖の阻害、および腫瘍細胞と内皮細胞のアポトーシスの誘導につながります。 このメカニズムにより、ADH-1 は癌治療の有望な候補となっています .

類似の化合物との比較

ADH-1 は、細胞接着分子を標的とする他の類似の化合物と比較することができます。これらの化合物には次のようなものがあります。

E-カドヘリン阻害剤: これらの化合物は、細胞間接着に関与するカドヘリンファミリーの別のメンバーである E-カドヘリンを標的としています。N-カドヘリンを標的とする ADH-1 とは異なり、E-カドヘリン阻害剤は、上皮細胞の接着とシグナル伝達を研究するために使用されます。

インテグリン阻害剤: これらの化合物は、細胞接着とシグナル伝達に関与する細胞表面受容体であるインテグリンを標的としています。インテグリン阻害剤は、癌治療において腫瘍細胞の接着と移動を阻害するために使用されます。

セレクチン阻害剤: これらの化合物は、白血球のトラフィックと炎症に関与する細胞接着分子であるセレクチンを標的としています。セレクチン阻害剤は、炎症性疾患と癌転移の研究に使用されます。

ADH-1 の独自性は、多くの悪性腫瘍や腫瘍血管で過剰発現している N-カドヘリンを特異的に標的とすることにあります。 この特異性は、ADH-1 を腫瘍生物学の研究と標的型癌治療の開発のための貴重なツールにします .

生化学分析

Biochemical Properties

Exherin selectively and competitively binds to and blocks N-cadherin . N-cadherin is a cell-surface transmembrane glycoprotein of the cadherin superfamily of proteins involved in calcium-mediated cell-cell adhesion and signaling mechanisms . This interaction disrupts tumor vasculature, inhibits tumor cell growth, and induces tumor cell and endothelial cell apoptosis .

Cellular Effects

This compound has shown significant effects on various types of cells and cellular processes. It has been found to inhibit tumor cell proliferation in vitro by inducing apoptosis . The inhibition of N-cadherin activity with this compound significantly reduces the proliferative activity of cells .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its interaction with N-cadherin. By selectively and competitively binding to and blocking N-cadherin, this compound disrupts tumor vasculature and inhibits tumor cell growth . This interaction may result in the induction of tumor cell and endothelial cell apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown to have a significant impact over time. For instance, knocking down Cdh2 or inhibition of N-cadherin activity with this compound in P1CM significantly reduced the proliferative activity of cardiomyocytes, whereas overexpression of Cdh2 markedly increased the proliferation of P1CM .

Subcellular Localization

Given its interaction with N-cadherin, a cell-surface transmembrane glycoprotein, it’s likely that this compound localizes to the cell surface where N-cadherin is present .

準備方法

ADH-1 の合成には、環状ペンタペプチド構造の形成が含まれます。合成経路には通常、固相ペプチド合成 (SPPS) 法が含まれ、この方法では、固体樹脂に固定された成長中のペプチド鎖にアミノ酸を順次付加することができます。反応条件には、不要な副反応を防ぐための保護基の使用と、ペプチド結合形成を促進するためのカップリング試薬の使用が含まれます。 ADH-1 の工業的生産方法には、SPPS プロセスのスケールアップ、反応条件の最適化、最終生成物の純度と安定性の確保が含まれる可能性があります .

化学反応解析

ADH-1 は、酸化、還元、置換反応など、さまざまな化学反応を起こします。これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応のための求核剤などがあります。これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、ADH-1 の酸化は、ジスルフィド結合の形成につながる可能性があり、一方、還元はこれらの結合を切断することができます .

科学研究への応用

ADH-1 は、特に化学、生物学、医学、産業の分野で、幅広い科学研究への応用があります。化学においては、ADH-1 はペプチド合成とペプチドベースの薬物設計を研究するためのモデル化合物として使用されます。生物学においては、N-カドヘリンを介した細胞接着とシグナル伝達メカニズムの研究に使用されます。医学においては、ADH-1 は腫瘍血管系の破壊と腫瘍細胞のアポトーシスの誘導を通じて、さまざまな種類の癌を治療する可能性について調査されています。 産業においては、ADH-1 は新しい治療薬の開発と、ペプチドベースの薬物送達システムの研究に使用することができます .

化学反応の分析

ADH-1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of ADH-1 can lead to the formation of disulfide bonds, while reduction can break these bonds .

科学的研究の応用

ADH-1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, ADH-1 is used as a model compound for studying peptide synthesis and peptide-based drug design. In biology, it is used to study cell adhesion and signaling mechanisms mediated by N-cadherin. In medicine, ADH-1 is being investigated for its potential to treat various types of cancer by disrupting tumor vasculature and inducing apoptosis in tumor cells. In industry, ADH-1 can be used in the development of new therapeutic agents and in the study of peptide-based drug delivery systems .

類似化合物との比較

ADH-1 can be compared with other similar compounds that target cell adhesion molecules. Some of these compounds include:

E-cadherin inhibitors: These compounds target E-cadherin, another member of the cadherin family involved in cell-cell adhesion. Unlike ADH-1, which targets N-cadherin, E-cadherin inhibitors are used to study epithelial cell adhesion and signaling.

Integrin inhibitors: These compounds target integrins, which are cell-surface receptors involved in cell adhesion and signaling. Integrin inhibitors are used in cancer therapy to disrupt tumor cell adhesion and migration.

Selectin inhibitors: These compounds target selectins, which are cell adhesion molecules involved in leukocyte trafficking and inflammation. Selectin inhibitors are used to study inflammatory diseases and cancer metastasis.

The uniqueness of ADH-1 lies in its specific targeting of N-cadherin, which is overexpressed in many aggressive tumors and tumor blood vessels. This specificity makes ADH-1 a valuable tool for studying tumor biology and developing targeted cancer therapies .

特性

IUPAC Name |

(4R,7S,10S,13S,16R)-16-acetamido-13-(1H-imidazol-5-ylmethyl)-10-methyl-6,9,12,15-tetraoxo-7-propan-2-yl-1,2-dithia-5,8,11,14-tetrazacycloheptadecane-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H34N8O6S2/c1-10(2)17-22(36)29-15(18(23)32)7-37-38-8-16(27-12(4)31)21(35)28-14(5-13-6-24-9-25-13)20(34)26-11(3)19(33)30-17/h6,9-11,14-17H,5,7-8H2,1-4H3,(H2,23,32)(H,24,25)(H,26,34)(H,27,31)(H,28,35)(H,29,36)(H,30,33)/t11-,14-,15-,16-,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQVLRGLGWNWPSS-BXBUPLCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CN=CN2)NC(=O)C)C(=O)N)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CN=CN2)NC(=O)C)C(=O)N)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34N8O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4044036 | |

| Record name | Exherin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4044036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

570.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

While ADH-1 has a single molecular target, N-cadherin, we believe its anti-cancer effect results from two distinct mechanisms of action - apoptosis and tumor vessel angiolysis. N-cadherin appears to act as a tumor cell survival factor. In cell culture studies, inhibition of N-cadherin binding between tumor cells has been shown to cause apoptosis of tumor cells, we believe as a result of disrupting the cadherin-regulated cell survival signals. ADH-1 also appears to disrupt the blood vessels needed for cancerous tumors to grow and flourish, with hemorrhaging having been noted in both our clinical and preclinical studies. We believe the mechanism for this disruption is either a competitive inhibition of the binding of cadherins between the endothelial cells of the tumor blood wall or apoptosis in tumor cells that form a part of the blood vessel wall, each leading to leakage and rupture of these vessels. The latter involves the phenomenon of tumor "mosaicism," in which tumor cells form a portion of the vascular wall (along with the endothelial cells). Induction of cell death of these tumor cells would result in tumor vascular disruption. | |

| Record name | ADH-1 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05485 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

229971-81-7 | |

| Record name | ADH-1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0229971817 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Exherin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4044036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ADH-1 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B058ME29VU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

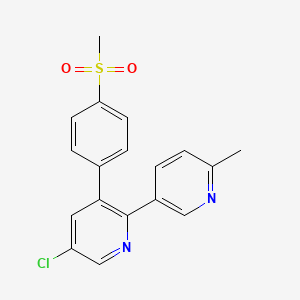

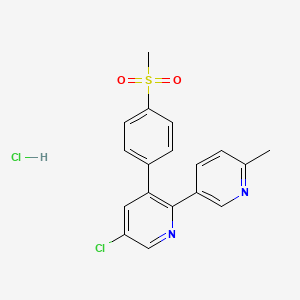

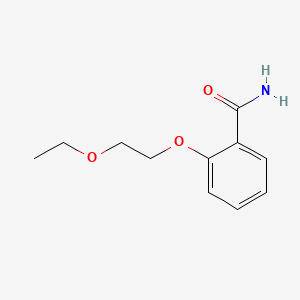

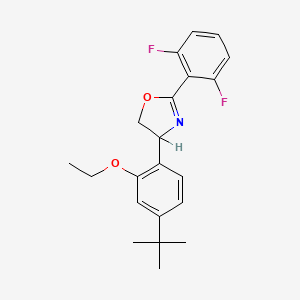

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-[(6-chloro-3-pyridinyl)methyl]-4,5-dihydroimidazol-2-yl]nitramide](/img/structure/B1671751.png)